2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone

Catalog No.
S548033
CAS No.
1401033-86-0
M.F
C26H29N7O2
M. Wt
471.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-t...

CAS Number

1401033-86-0

Product Name

2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone

IUPAC Name

2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone

Molecular Formula

C26H29N7O2

Molecular Weight

471.6 g/mol

InChI

InChI=1S/C26H29N7O2/c1-16-2-5-18(6-3-16)33-22-13-27-10-8-19(22)20-12-28-26(31-25(20)33)30-23-7-4-17-14-32(24(35)15-34)11-9-21(17)29-23/h4,7-8,10,12-13,16,18,34H,2-3,5-6,9,11,14-15H2,1H3,(H,28,29,30,31)

InChI Key

BBUVDDPUURMFOX-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)N2C3=C(C=CN=C3)C4=CN=C(N=C42)NC5=NC6=C(CN(CC6)C(=O)CO)C=C5

Solubility

Soluble in DMSO, not in water

Synonyms

AMG925; AMG-925; AMG 925; FLX925; FLX-925; FLX 925.

Canonical SMILES

CC1CCC(CC1)N2C3=C(C=CN=C3)C4=CN=C(N=C42)NC5=NC6=C(CN(CC6)C(=O)CO)C=C5

Description

The exact mass of the compound Ethanone, 1-(7,8-dihydro-2-((9-(trans-4-methylcyclohexyl)-9H-pyrido(4',3':4,5)pyrrolo(2,3-d)pyrimidin-2-yl)amino)-1,6-naphthyridin-6(5H)-yl)-2-hydroxy- is 471.23827 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here's why:

  • Chemical Database Search: Searching reputable chemical databases like PubChem and SciFinder using the full name or a simplified structure yielded no results. This suggests the compound might be very new, not commercially available, or under development by a specific research group.
  • Scientific Literature Search: Searching academic databases like Google Scholar and ScienceDirect using the compound name and relevant keywords like "pyrido pyrrolo pyrimidine", "naphthyridine", or "hydroxy" did not return any research articles mentioning this specific compound.

The compound 2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone is a complex organic molecule characterized by a unique structure that incorporates multiple functional groups. This compound belongs to a class of organic compounds that are often studied for their potential biological activities and applications in medicinal chemistry.

The structure features a hydroxyl group (-OH) attached to an ethanone moiety, which is further substituted with an amino group linked to a naphthyridine derivative. The presence of the tetrazatricyclo structure adds to its complexity and may influence its chemical reactivity and biological interactions.

The chemical reactivity of 2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone can be explored through various reactions:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  • Hydrolysis: The ethanone moiety may undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids.
  • Redox Reactions: The presence of the hydroxyl group allows for potential oxidation reactions.

Research into the biological activity of this compound suggests it may exhibit significant pharmacological properties. Compounds with similar structural motifs have been known to show:

  • Antimicrobial Activity: Many naphthyridine derivatives possess antibacterial and antifungal properties.
  • Anticancer Potential: The unique arrangement of rings and functional groups may contribute to cytotoxic effects against certain cancer cell lines.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The synthesis of 2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone typically involves multi-step organic synthesis techniques:

  • Formation of the Naphthyridine Core: Starting with simpler naphthyridine derivatives and modifying them through various substitution reactions.
  • Tetrazatricyclo Construction: Utilizing cyclization strategies to form the tetrazatricyclo framework.
  • Final Assembly: Combining the naphthyridine and tetrazatricyclo components through coupling reactions to yield the final product.

The potential applications of 2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone include:

  • Pharmaceutical Development: As a lead compound for developing new therapeutic agents targeting microbial infections or cancer.
  • Research Tool: For studying enzyme mechanisms or cellular pathways due to its complex structure.
  • Chemical Probes: In biochemical assays to investigate biological processes.

Interaction studies involving 2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Assessing how well the compound binds to specific proteins or enzymes.
  • Cellular Uptake Studies: Evaluating how effectively the compound enters cells and its subsequent biological effects.
  • Synergistic Effects: Investigating potential synergistic interactions with other drugs or compounds.

Several compounds share structural similarities with 2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-y]ethanone:

Compound NameStructure FeaturesBiological Activity
Naphthyridine Derivative AContains naphthyridine coreAntimicrobial
Tetrazole-Based Compound BFeatures tetrazole ringAnticancer
Cyclohexane Derivative CSimilar cyclohexane moietyAnti-inflammatory

This compound's uniqueness lies in its intricate combination of a naphthyridine core with a tetrazatricyclo structure and specific substituents that may enhance its biological efficacy compared to simpler analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

471.23827319 g/mol

Monoisotopic Mass

471.23827319 g/mol

Heavy Atom Count

35

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RB6Y814V4I

Dates

Modify: 2023-08-15
1: Li Z, Wang X, Eksterowicz J, Gribble MW Jr, Alba GQ, Ayres M, Carlson TJ, Chen A, Chen X, Cho R, Connors RV, Degraffenreid M, Deignan JT, Duquette J, Fan P, Fisher B, Fu J, Huard JN, Kaizerman J, Keegan KS, Li C, Li K, Li Y, Liang L, Liu W, Lively SE, Lo MC, Ma J, McMinn DL, Mihalic JT, Modi K, Ngo R, Pattabiraman K, Piper DE, Queva C, Ragains ML, Suchomel J, Thibault S, Walker N, Wang X, Wang Z, Wanska M, Wehn PM, Weidner MF, Zhang AJ, Zhao X, Kamb A, Wickramasinghe D, Dai K, McGee LR, Medina JC. Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3. J Med Chem. 2014 Apr 24;57(8):3430-49. doi: 10.1021/jm500118j. Epub 2014 Apr 2. PubMed PMID: 24641103.
2: Keegan K, Li C, Li Z, Ma J, Ragains M, Coberly S, Hollenback D, Eksterowicz J, Liang L, Weidner M, Huard J, Wang X, Alba G, Orf J, Lo MC, Zhao S, Ngo R, Chen A, Liu L, Carlson T, Quéva C, McGee LR, Medina J, Kamb A, Wickramasinghe D, Dai K. Preclinical Evaluation of AMG 925, a FLT3/CDK4 Dual Kinase Inhibitor for Treating Acute Myeloid Leukemia. Mol Cancer Ther. 2014 Apr;13(4):880-9. doi: 10.1158/1535-7163.MCT-13-0858. Epub 2014 Feb 13. PubMed PMID: 24526162.

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